molecular formula C13H17NO2 B3202188 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde CAS No. 1020957-43-0

2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Cat. No.: B3202188
CAS No.: 1020957-43-0
M. Wt: 219.28 g/mol
InChI Key: JSCXWWYPBOWKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a benzaldehyde derivative, characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde typically involves the reaction of 2,6-dimethylmorpholine with benzaldehyde under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products

    Oxidation: 2-(2,6-Dimethylmorpholin-4-yl)benzoic acid.

    Reduction: 2-(2,6-Dimethylmorpholin-4-yl)benzyl alcohol.

    Substitution: Products such as 2-(2,6-Dimethylmorpholin-4-yl)-4-nitrobenzaldehyde or 2-(2,6-Dimethylmorpholin-4-yl)-4-bromobenzaldehyde.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)benzaldehyde: Lacks the methyl groups on the morpholine ring, which may affect its reactivity and biological activity.

    2-(2,6-Dimethylmorpholin-4-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group, leading to different chemical properties and reactivity.

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is unique due to the presence of both the dimethyl-substituted morpholine ring and the benzaldehyde group. This combination imparts specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-14(8-11(2)16-10)13-6-4-3-5-12(13)9-15/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXWWYPBOWKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.